
2-Amino-3-hydroxyprop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxyprop-2-enal is an organic compound with the molecular formula C3H5NO2 It is a derivative of amino acids and contains both an amino group and a hydroxyl group attached to a propenal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxyprop-2-enal can be achieved through several methods. One common approach involves the reaction of glycine with formaldehyde under basic conditions, followed by oxidation. The reaction typically proceeds as follows:
- Glycine reacts with formaldehyde to form an intermediate.
- The intermediate undergoes oxidation to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. Catalysts and optimized reaction parameters are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxyprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, acylated derivatives.
Scientific Research Applications
2-Amino-3-hydroxyprop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxyprop-2-enal involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxypropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-Amino-2-hydroxypropanoic acid: Similar structure but with the amino and hydroxyl groups on different carbon atoms.
Uniqueness
2-Amino-3-hydroxyprop-2-enal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or alcohol groups. This unique reactivity makes it valuable for specific synthetic and research applications.
Properties
CAS No. |
64154-22-9 |
|---|---|
Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
2-amino-3-hydroxyprop-2-enal |
InChI |
InChI=1S/C3H5NO2/c4-3(1-5)2-6/h1-2,5H,4H2 |
InChI Key |
ILNFDCJMXGRSEG-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


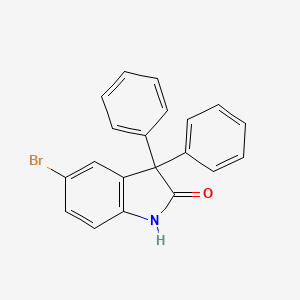
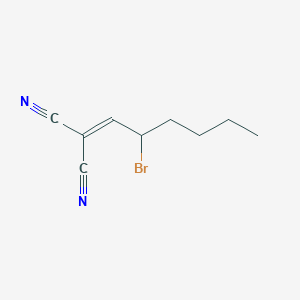


![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)

![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
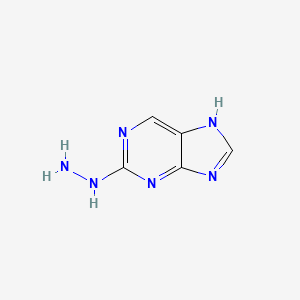

![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
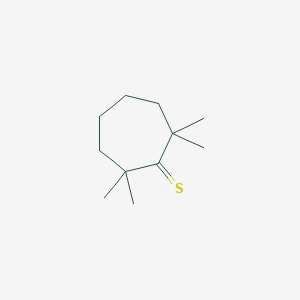
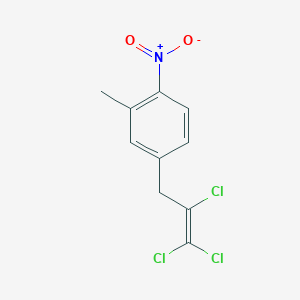
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
